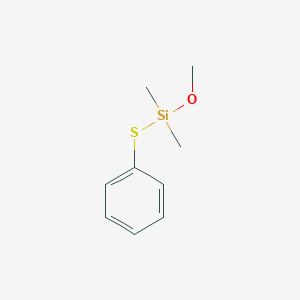
Methoxy(dimethyl)(phenylsulfanyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy(dimethyl)(phenylsulfanyl)silane is an organosilicon compound characterized by the presence of a methoxy group, two methyl groups, and a phenylsulfanyl group attached to a silicon atom. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxy(dimethyl)(phenylsulfanyl)silane can be synthesized through several methods, including the reaction of phenylsulfanyl chloride with dimethylmethoxysilane in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the chloride group by the methoxysilane group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst . This method allows for the efficient production of various silanes, including those with phenylsulfanyl groups.
Chemical Reactions Analysis
Types of Reactions: Methoxy(dimethyl)(phenylsulfanyl)silane undergoes several types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various bases and nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler silanes.
Substitution: Silanes with different functional groups.
Scientific Research Applications
Methoxy(dimethyl)(phenylsulfanyl)silane has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of methoxy(dimethyl)(phenylsulfanyl)silane involves the formation of strong covalent bonds with substrates through the silicon atom. The methoxy group can hydrolyze to form silanols, which then react with surface hydroxyl groups to form stable Si-O-Si linkages . This process is crucial for its applications in surface modification and adhesion.
Comparison with Similar Compounds
- Methoxy(dimethyl)(phenyl)silane
- Methoxy(dimethyl)(methylsulfanyl)silane
- Ethoxy(dimethyl)(phenylsulfanyl)silane
Comparison: Methoxy(dimethyl)(phenylsulfanyl)silane is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties such as enhanced reactivity towards oxidation and the ability to form strong bonds with various substrates . This makes it particularly valuable in applications requiring robust surface modifications and chemical stability.
Properties
CAS No. |
58666-68-5 |
|---|---|
Molecular Formula |
C9H14OSSi |
Molecular Weight |
198.36 g/mol |
IUPAC Name |
methoxy-dimethyl-phenylsulfanylsilane |
InChI |
InChI=1S/C9H14OSSi/c1-10-12(2,3)11-9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
RWSSQOTVTGJRKN-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















